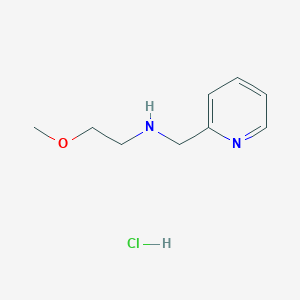
(2-Methoxyethyl)(2-pyridinylmethyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Methoxyethyl)(2-pyridinylmethyl)amine hydrochloride” is a chemical compound with the molecular formula C9H15ClN2O and a molecular weight of 202.68 . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14N2O.ClH/c1-12-6-5-11-8-9-3-2-4-10-7-9;/h2-4,7,11H,5-6,8H2,1H3;1H . This code provides a specific description of the compound’s molecular structure.Applications De Recherche Scientifique
Coordination Chemistry and Magnetism
Manganese(II) complexes with ligands derived from 2-aminomethylpyridine, including variations with a methoxyalkyl arm, have been synthesized and characterized. These complexes, such as N-(2-methoxyethyl)-N-(pyridin-2-ylmethyl)amine (mepma), exhibit interesting structural and magnetic properties. The coordination geometry, hydrogen bonding interactions, and magnetic behavior of these complexes provide insights into the design of molecular materials with specific magnetic properties (Wu et al., 2004).
Schiff Bases and Tautomerism
Research into Schiff bases derived from pyridine compounds, including those related to (2-Methoxyethyl)(2-pyridinylmethyl)amine, explores the phenomenon of intramolecular hydrogen bonding and tautomerism. These studies provide valuable information on the structural and electronic properties of these compounds, which could be relevant for their applications in various fields, including sensors and organic electronics (Nazır et al., 2000).
Anticancer Compound Synthesis
The synthesis of palladium(II) and platinum(II) complexes containing ligands derived from benzimidazole and related structures, including those similar to (2-Methoxyethyl)(2-pyridinylmethyl)amine, has been investigated for their potential as anticancer compounds. These studies contribute to the ongoing search for novel chemotherapeutic agents and highlight the importance of ligand design in the development of metal-based drugs (Ghani & Mansour, 2011).
Photocatalytic Applications
In the context of environmental remediation, photocatalytic degradation of pollutants like pyridine, a structural component of many pesticides and toxic chemicals, has been studied using TiO2. While not directly mentioning (2-Methoxyethyl)(2-pyridinylmethyl)amine, this research underlines the broader relevance of pyridine derivatives in studying and developing photocatalytic processes for water treatment and pollution control (Maillard-Dupuy et al., 1994).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2-methoxy-N-(pyridin-2-ylmethyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.ClH/c1-12-7-6-10-8-9-4-2-3-5-11-9;/h2-5,10H,6-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTDJCVTASKEMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC=CC=N1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
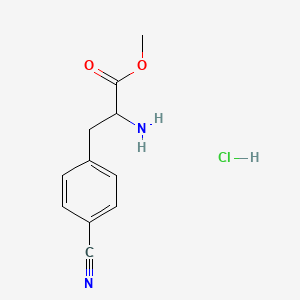
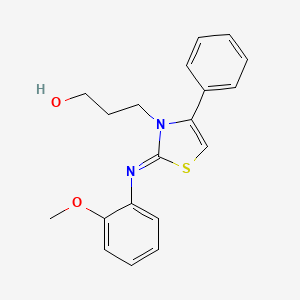
![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)acetamide](/img/structure/B2705411.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[4-(trifluoromethyl)benzyl]acetamide](/img/structure/B2705412.png)
![1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2705413.png)
![6-hydroxy-6,9,10,11-tetrahydro-8H-benzo[7,8]chromeno[4,3-b]quinolin-8-one](/img/structure/B2705414.png)
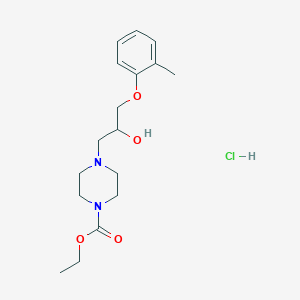
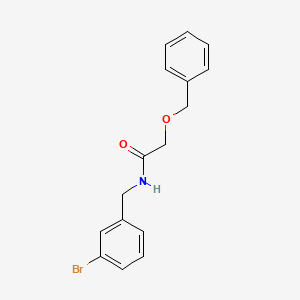
![(Z)-8-(2-fluorophenyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2705417.png)
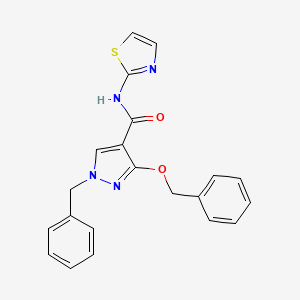
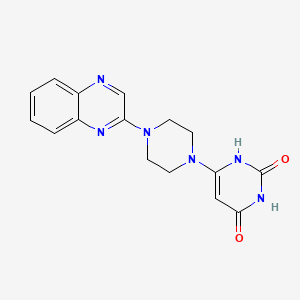
![3-benzyl-N-isopropyl-2-{[2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2705424.png)
![3,4,5-trimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2705426.png)
![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4-dimethoxybenzamide](/img/structure/B2705427.png)
